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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,3-Difluoro-4-methoxyaniline. Due to the limited availability of published experimental

spectra for this specific compound, this document focuses on presenting detailed, standardized

experimental protocols for acquiring the necessary spectroscopic data. Furthermore, it includes

predicted data, based on the analysis of structurally similar compounds, to offer a reference

framework for researchers.

Compound Overview
Compound Name: 2,3-Difluoro-4-methoxyaniline CAS Number: 155020-51-2 Molecular

Formula: C₇H₇F₂NO Structure:

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2,3-Difluoro-4-
methoxyaniline. These predictions are based on established principles of spectroscopy and

data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b125198?utm_src=pdf-interest
https://www.benchchem.com/product/b125198?utm_src=pdf-body
https://www.benchchem.com/product/b125198?utm_src=pdf-body
https://www.benchchem.com/product/b125198?utm_src=pdf-body
https://www.benchchem.com/product/b125198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 6.7 - 6.9 m - Aromatic H

~ 6.5 - 6.7 m - Aromatic H

~ 3.8 - 4.0 s - -OCH₃

~ 3.5 - 4.5 br s - -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 140 - 155 (d, J ≈ 240-250 Hz) C-F

~ 135 - 150 (d, J ≈ 240-250 Hz) C-F

~ 140 - 150 C-O

~ 130 - 140 C-N

~ 110 - 120 Aromatic C-H

~ 100 - 115 Aromatic C-H

~ 55 - 60 -OCH₃

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)

3300 - 3400 Medium N-H stretch (symmetric)

2850 - 3000 Medium-Weak
C-H stretch (aromatic &

aliphatic)

1600 - 1650 Strong N-H bend

1500 - 1550 Strong C=C stretch (aromatic)

1200 - 1300 Strong C-O stretch (aryl ether)

1000 - 1200 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

159 100 [M]⁺ (Molecular Ion)

144 Variable [M-CH₃]⁺

116 Variable [M-CH₃-CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2,3-Difluoro-4-methoxyaniline in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier

transformation. Phase and baseline correct the resulting spectrum. Reference the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of solid 2,3-Difluoro-4-methoxyaniline with 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle.[1]

Press the mixture in a pellet die under high pressure to form a transparent pellet.[1]

Instrumentation: Use a standard FT-IR spectrometer.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of a blank KBr pellet and then the sample spectrum. The

instrument software will automatically ratio the sample spectrum to the background.[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock

solution to a final concentration of 10-100 µg/mL.[3]

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or

electron impact (EI) source.[4][5]

Data Acquisition (ESI):

Ionization Mode: Positive ion mode is typically used for amines.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular

weight. Analyze the fragmentation pattern to gain further structural information.[4]

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a novel chemical entity like 2,3-Difluoro-4-methoxyaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/product/b125198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample

Spectroscopic Analysis

Data Interpretation

Conclusion

Pure Compound
(2,3-Difluoro-4-methoxyaniline)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structural Framework Functional Groups Molecular Weight &
Fragmentation

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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